molecular formula C16H23N7O B12164363 N-cyclohexyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide

N-cyclohexyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B12164363
M. Wt: 329.40 g/mol
InChI Key: FPOHUAWZJQGHGR-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound that features a tetrazolo[1,5-b]pyridazine scaffold. This scaffold is known for its versatility and has been used in the construction of various multipurpose energetic materials . The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of N-cyclohexyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves a series of chemical reactions that form the tetrazolo[1,5-b]pyridazine framework. One common method involves the reaction of appropriate aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole in the presence of a catalytic amount of triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

N-cyclohexyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of other complex moleculesIn industry, it is used in the development of energetic materials with specific task-oriented applications .

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazolo[1,5-b]pyridazine scaffold is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

N-cyclohexyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide can be compared with other similar compounds that feature the tetrazolo[1,5-b]pyridazine scaffold. Some of these similar compounds include 6-methylnitramimo-7-nitro-8-aminotetrazolo[1,5-b]pyridazine and bis(7-nitro-8-aminotetrazolo[1,5-b]pyridazin-6-yl)aminoethane . These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H23N7O

Molecular Weight

329.40 g/mol

IUPAC Name

N-cyclohexyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C16H23N7O/c24-16(17-13-4-2-1-3-5-13)12-8-10-22(11-9-12)15-7-6-14-18-20-21-23(14)19-15/h6-7,12-13H,1-5,8-11H2,(H,17,24)

InChI Key

FPOHUAWZJQGHGR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCN(CC2)C3=NN4C(=NN=N4)C=C3

Origin of Product

United States

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